molecular formula C10H10O3 B8799829 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No. B8799829
M. Wt: 178.18 g/mol
InChI Key: JDGAPWRQUUOGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one

InChI

InChI=1S/C10H10O3/c1-12-9-4-6-3-8(11)7(6)5-10(9)13-2/h4-5H,3H2,1-2H3

InChI Key

JDGAPWRQUUOGSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC2=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

7,7-Diethoxy-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene (1.76 g, 6.98 mmol) is stirred in a mixture of THF/water (6/1) at ambient temperature. 815 mg of an aqueous 11N HCl solution (1.1 eq, 7.7 mmol) are then added. The reaction mixture is stirred for 2 hours ambient temperature. Water is added to facilitate two extractions with ethyl acetate (2×30 mL). The organic phases are dried over MgSO4 and then subjected to drying. There are obtained 1.01 g of the title product in the form of a grey powder.
Name
7,7-Diethoxy-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7.7 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

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